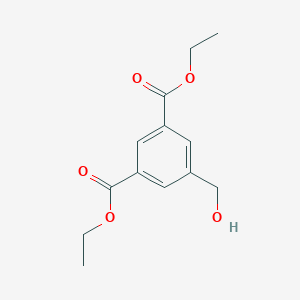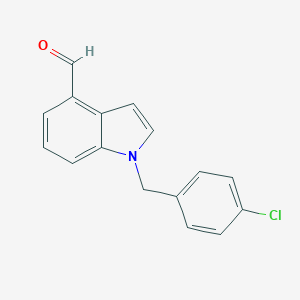
1-(4-Chlorobenzyl)indole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)indole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. The compound is a derivative of indole, which is a common structural motif found in many biologically active molecules.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Chlorobenzyl)indole-4-carbaldehyde is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The antimicrobial activity of the compound is thought to be due to its ability to disrupt the bacterial cell membrane and inhibit the synthesis of essential proteins. The anti-inflammatory and antioxidant properties of the compound may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(4-Chlorobenzyl)indole-4-carbaldehyde can induce DNA damage, inhibit cell cycle progression, and modulate the expression of various genes involved in cancer progression. The compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, it has been reported to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-Chlorobenzyl)indole-4-carbaldehyde is its broad-spectrum activity against cancer cells and microorganisms. It also has low toxicity and is relatively easy to synthesize. However, one limitation of the compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.
Direcciones Futuras
There are several future directions for research on 1-(4-Chlorobenzyl)indole-4-carbaldehyde. One area of interest is the development of more efficient synthesis methods to increase the yield of the product. Another direction is the investigation of the compound's potential as a drug candidate for the treatment of cancer and infectious diseases. Further studies are also needed to elucidate the exact mechanism of action and potential side effects of the compound. Additionally, research on the compound's interaction with other drugs and its pharmacokinetics and pharmacodynamics is necessary to fully understand its potential as a therapeutic agent.
Conclusion:
1-(4-Chlorobenzyl)indole-4-carbaldehyde is a promising compound with several potential applications in scientific research. Its broad-spectrum activity against cancer cells and microorganisms, low toxicity, and relative ease of synthesis make it an attractive candidate for drug development. However, further research is needed to fully understand its mechanism of action, potential side effects, and pharmacokinetics and pharmacodynamics.
Aplicaciones Científicas De Investigación
1-(4-Chlorobenzyl)indole-4-carbaldehyde has several potential applications in scientific research. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The compound also has antimicrobial activity against several bacterial and fungal strains. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
192996-79-5 |
|---|---|
Nombre del producto |
1-(4-Chlorobenzyl)indole-4-carbaldehyde |
Fórmula molecular |
C16H12ClNO |
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-4-12(5-7-14)10-18-9-8-15-13(11-19)2-1-3-16(15)18/h1-9,11H,10H2 |
Clave InChI |
PVHTZECNQVKRJS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)C=O |
SMILES canónico |
C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

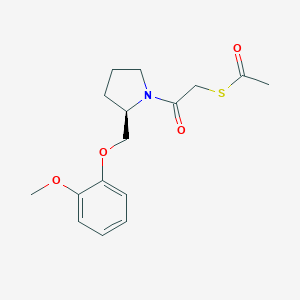
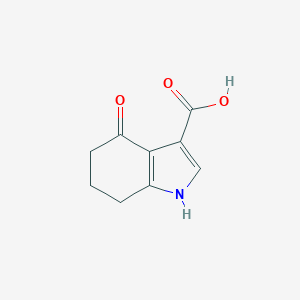
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)
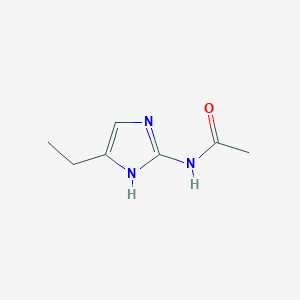
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
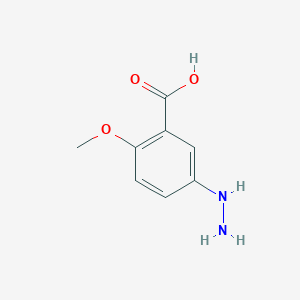
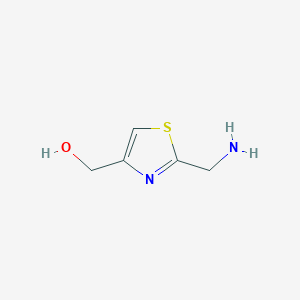
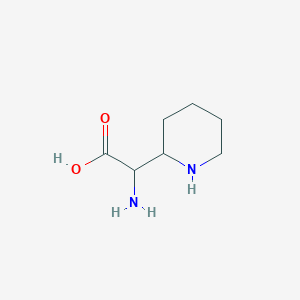
![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)
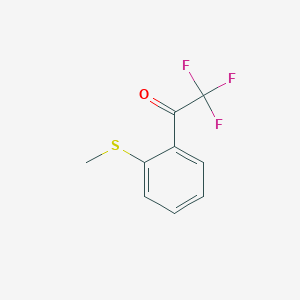
![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)
